Cas no 947320-08-3 (Methyl 4-isopropylpicolinate)
Methyl 4-isopropylpicolinate Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxylic acid, 4-(1-methylethyl)-, methyl ester
- Methyl 4-isopropylpicolinate
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- Inchi: 1S/C10H13NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h4-7H,1-3H3
- InChI Key: MVWUIXBHGWQGQY-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C=CN=1)C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 180
- Topological Polar Surface Area: 39.2
Methyl 4-isopropylpicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029208057-5g |
Methyl 4-isopropylpicolinate |
947320-08-3 | 95% | 5g |
$1181.88 | 2023-08-31 | |
| Alichem | A029208057-10g |
Methyl 4-isopropylpicolinate |
947320-08-3 | 95% | 10g |
$1656.24 | 2023-08-31 | |
| Alichem | A029208057-25g |
Methyl 4-isopropylpicolinate |
947320-08-3 | 95% | 25g |
$2706.80 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400748-1g |
Methyl 4-isopropylpicolinate |
947320-08-3 | 95+% | 1g |
¥5628.00 | 2024-04-24 |
Methyl 4-isopropylpicolinate Related Literature
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Methyl 4-isopropylpicolinate
Recent Advances in the Study of Methyl 4-isopropylpicolinate (CAS: 947320-08-3) in Chemical Biology and Pharmaceutical Research
Methyl 4-isopropylpicolinate (CAS: 947320-08-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative of picolinic acid, characterized by the isopropyl group at the 4-position, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and bioactive compounds.
One of the key areas of interest is the compound's utility in medicinal chemistry. Researchers have investigated Methyl 4-isopropylpicolinate as a building block for the synthesis of small-molecule inhibitors targeting various enzymes and receptors. Its structural features, including the pyridine ring and ester functionality, make it a valuable scaffold for drug design. Recent publications highlight its use in the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties, although further preclinical and clinical studies are needed to validate these findings.
In addition to its pharmacological potential, Methyl 4-isopropylpicolinate has also been studied for its applications in chemical biology. For instance, it has been employed as a ligand in metal-catalyzed reactions, where its coordination properties facilitate the formation of complex molecular architectures. Recent advancements in catalysis have demonstrated the compound's efficacy in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high yields and selectivity. These developments underscore the compound's versatility and its growing importance in synthetic chemistry.
Another notable aspect of Methyl 4-isopropylpicolinate is its role in agrochemical research. Studies have explored its derivatives as potential pesticides or herbicides, leveraging its structural motifs to enhance bioactivity and environmental stability. Recent findings suggest that modifications to the isopropyl group or the ester moiety can significantly alter the compound's efficacy and specificity, opening new avenues for the design of next-generation agrochemicals. However, challenges such as toxicity and environmental impact remain to be addressed.
Despite the promising applications of Methyl 4-isopropylpicolinate, there are gaps in the current understanding of its mechanism of action and long-term effects. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as optimizing its synthetic pathways for large-scale production. Collaborative efforts between academia and industry will be crucial in translating these findings into practical applications, whether in drug development, catalysis, or agrochemistry.
In conclusion, Methyl 4-isopropylpicolinate (CAS: 947320-08-3) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and diverse applications make it a valuable subject of ongoing research. As new studies emerge, the compound is likely to play an increasingly important role in advancing chemical biology and pharmaceutical science, offering innovative solutions to complex challenges in these fields.
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